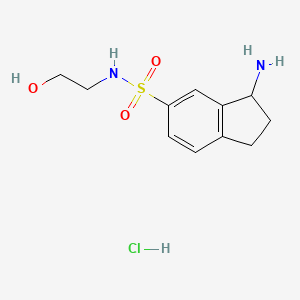

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

CAS No.: 1361112-35-7

Cat. No.: VC2715127

Molecular Formula: C11H17ClN2O3S

Molecular Weight: 292.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361112-35-7 |

|---|---|

| Molecular Formula | C11H17ClN2O3S |

| Molecular Weight | 292.78 g/mol |

| IUPAC Name | 3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H |

| Standard InChI Key | QVQNYQXFKLWRDE-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl |

| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl |

Introduction

Physical and Chemical Properties

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride is characterized by specific physical and chemical properties that define its behavior in various experimental conditions. The compound is formally classified as a sulfonamide derivative with an indan core structure and possesses several key functional groups that contribute to its chemical reactivity and potential applications.

Basic Properties

The compound's fundamental properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1361112-35-7 |

| Molecular Formula | C11H17ClN2O3S |

| Molecular Weight | 292.78 g/mol |

| IUPAC Name | 3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H |

| Standard InChIKey | QVQNYQXFKLWRDE-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl |

| PubChem Compound ID | 71298885 |

The compound was officially registered in chemical databases on April 9, 2013, with the most recent modification to its record being February 8, 2025 .

Solubility Profile

Structural Characteristics

The molecular structure of 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride features several distinct functional groups that contribute to its chemical properties and potential applications.

Core Structure

The compound's core structure is based on an indan (2,3-dihydro-1H-indene) framework, which consists of a benzene ring fused to a five-membered cyclopentane ring. This bicyclic structure serves as the scaffold for the functional groups attached to the molecule .

Functional Groups

The compound contains several key functional groups:

-

Amino group (-NH2) at the 3-position of the indan ring

-

Sulfonamide group (-SO2NH-) at the 5-position of the indan ring

-

Hydroxyethyl group (-CH2CH2OH) attached to the sulfonamide nitrogen

-

Hydrochloride salt form (·HCl)

The presence of these functional groups, particularly the amino and hydroxyethyl moieties, contributes to the compound's potential for hydrogen bonding and interactions with biological systems .

Isomeric Considerations

Biological Activities

Structure-Activity Relationship Considerations

The compound's structure contains several pharmacophoric elements that could contribute to biological activity:

-

The sulfonamide group (-SO2NH-) is a common feature in many bioactive molecules

-

The primary amine (-NH2) can participate in hydrogen bonding and ionic interactions

-

The hydroxyethyl group provides additional hydrogen bonding capabilities

-

The indan core structure offers a rigid scaffold that can influence molecular recognition

Analytical Characterization

Analytical methods for the characterization of 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride can provide valuable information about its structure, purity, and properties.

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural elucidation and confirmation

-

Infrared (IR) Spectroscopy - To identify functional groups

-

Mass Spectrometry (MS) - For molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible Spectroscopy - To determine absorption characteristics

Chromatographic Methods

Chromatographic techniques that can be employed for analysis include:

-

High-Performance Liquid Chromatography (HPLC) - For purity determination

-

Thin-Layer Chromatography (TLC) - For reaction monitoring and purity assessment

-

Gas Chromatography (GC) - If derivatization is performed to increase volatility

Comparative Analysis with Related Compounds

Understanding the relationship between 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride and structurally related compounds can provide valuable insights into its potential properties and applications.

Structural Analogues

Several compounds bear structural similarities to 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride:

-

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide (CAS: 25797-78-8) - Contains similar sulfonamide and hydroxyethyl groups but lacks the indan ring system

-

3-amino-N-(2-hydroxyethyl)benzamide hydrochloride (CAS: 1235439-31-2) - Contains the hydroxyethyl amide group but lacks the sulfonamide and indan moieties

-

3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride - Contains the same core structure but with a methyl group instead of a hydroxyethyl group

Structure-Property Relationships

The differences between these compounds allow for exploration of structure-property relationships:

-

The presence of the cyclic indan structure in 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride versus the open benzene structure in 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide may influence conformational preferences and binding interactions

-

The sulfonamide linkage in 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride versus the amide linkage in 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride affects hydrogen bonding patterns and chemical stability

-

The hydroxyethyl group versus simpler alkyl substituents influences solubility and potential for additional derivatization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume